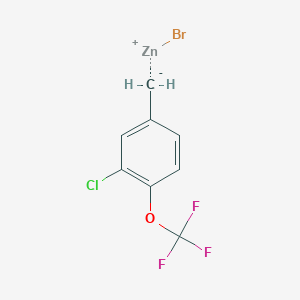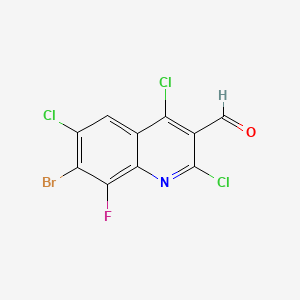
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine and fluorine sources, followed by formylation, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylic acid.
Reduction: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to desired biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A structurally similar compound with a quinazoline core instead of quinoline.
7-Bromo-2,4,6-trichloroquinoline: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,4,6-Trichloroquinoline-3-carbaldehyde: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Propriétés
Formule moléculaire |
C10H2BrCl3FNO |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H2BrCl3FNO/c11-6-5(12)1-3-7(13)4(2-17)10(14)16-9(3)8(6)15/h1-2H |
Clé InChI |
UJSAVZJANFJCQD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


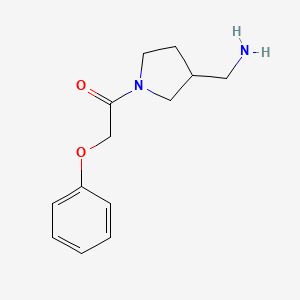
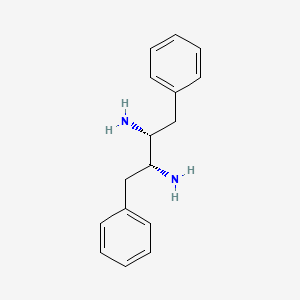
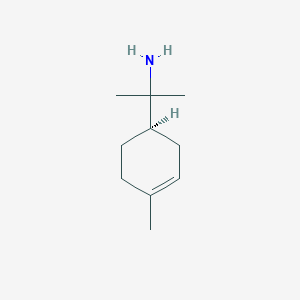

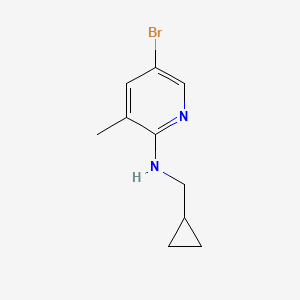
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
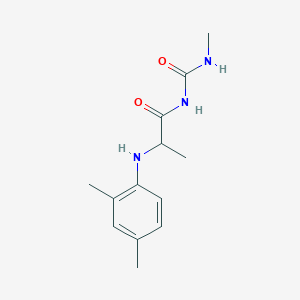
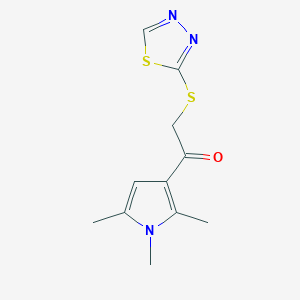
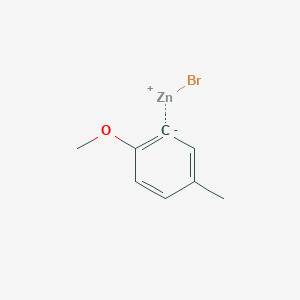
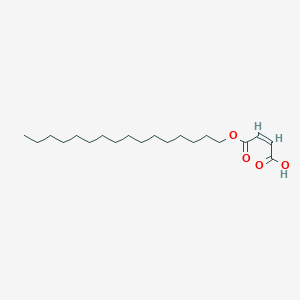

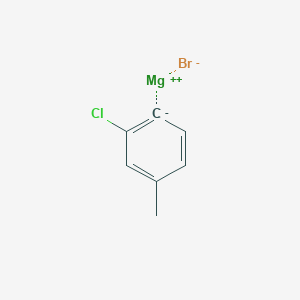
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
